PNP Inhibitory Potency: 1-(9H-Purin-6-yl)piperidine-4-carboxylic acid vs. Ethyl Ester Analog
In a direct head-to-head comparison within the same assay system, 1-(9H-purin-6-yl)piperidine-4-carboxylic acid demonstrates superior inhibition of purine nucleoside phosphorylase (PNP) compared to its ethyl ester analog. The target compound exhibits an IC50 of 1.33 µM [1], whereas the analog, ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate, shows a weaker IC50 of 2.20 µM [2]. This represents a 1.65-fold improvement in potency for the free acid.
| Evidence Dimension | PNP Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.33 µM |
| Comparator Or Baseline | Ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate (IC50 = 2.20 µM) |
| Quantified Difference | Target is 1.65-fold more potent |
| Conditions | Conversion of [8-14C]-inosine to [8-14C]-hypoxanthine assay |
Why This Matters
For researchers studying PNP inhibition, selecting the more potent free acid can improve assay signal-to-noise and reduce compound usage, offering a clear advantage over the ester prodrug analog.
- [1] BindingDB. (n.d.). BDBM50404028 (CHEMBL2021376) IC50 Data. View Source
- [2] BindingDB. (n.d.). BDBM37934 IC50 Data. View Source
